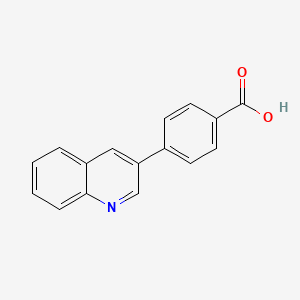

4-(QUINOLIN-3-YL)BENZOIC ACID

Description

Structure

3D Structure

Properties

IUPAC Name |

4-quinolin-3-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-16(19)12-7-5-11(6-8-12)14-9-13-3-1-2-4-15(13)17-10-14/h1-10H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGQFAJPLNIVAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the Quinoline Scaffold As a Privileged Structure in Chemical Sciences

The quinoline (B57606) ring system, a fused bicyclic heterocycle composed of a benzene (B151609) ring and a pyridine (B92270) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govbohrium.com This designation stems from its recurring presence in a vast number of natural products (notably alkaloids) and synthetic compounds that exhibit a broad spectrum of pharmacological activities. orientjchem.orgfrontiersin.orgresearchgate.net Its versatility allows for functionalization at multiple positions, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of the resulting molecules to achieve desired biological effects. frontiersin.org

The significance of the quinoline nucleus is underscored by its central role in the development of drugs across various therapeutic areas. bohrium.com Quinoline derivatives have demonstrated potent efficacy as anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antihypertensive agents. nih.govresearchgate.netnih.govnih.gov The structural features of quinoline allow its derivatives to interact with a wide array of biological targets, including enzymes and receptors. nih.govbohrium.com For instance, certain quinoline-based compounds function as inhibitors of cell proliferation, angiogenesis, and cell cycle progression in cancer therapy, while others are crucial components of antimalarial treatments. nih.govbohrium.com The continuous exploration of quinoline and its hybrids in drug discovery highlights its enduring importance and immense potential for developing novel and effective medicines. orientjchem.org

Role of Benzoic Acid Moiety in Molecular Architecture and Functionality

The benzoic acid moiety is a fundamental building block in both natural products and synthetic molecules, playing a critical role in defining molecular architecture and functionality. preprints.orgresearchgate.net As an aromatic carboxylic acid, it provides a scaffold that is utilized in the synthesis of a wide variety of bioactive compounds. researchgate.net Its presence is noted in naturally occurring substances like gallic acid and syringic acid, where it contributes to their biological activities. preprints.orgresearchgate.net

In medicinal chemistry, the benzoic acid group is a key component in the structure of numerous established drugs, including the diuretic furosemide (B1674285) and the anticancer agent bexarotene. preprints.orgresearchgate.net The carboxylic acid group can participate in crucial intermolecular interactions, such as hydrogen bonding and ionic interactions, which are vital for binding to biological targets. Furthermore, the aromatic ring can be substituted to modulate properties like lipophilicity and electronic distribution, thereby influencing the pharmacokinetic and pharmacodynamic profiles of a molecule. nih.gov Research has shown that benzoic acid derivatives themselves possess significant antimicrobial and anticancer potential, making this moiety a continued focus for the development of new therapeutic agents. nih.govnih.govbenthamscience.com

Overview of Research Trajectories for Quinoline Benzoic Acid Hybrid Systems and Their Analogs

Classical and Contemporary Approaches to Quinoline-Carboxylic Acid Synthesis

The construction of the quinoline ring system is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable routes to this important scaffold. These methods, along with more recent advancements, offer access to a wide array of substituted quinolines.

Pfitzinger Reaction and its Mechanistic Insights

The Pfitzinger reaction is a classical method for synthesizing 2,3-disubstituted quinoline-4-carboxylic acids. iipseries.org This reaction involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a strong base. iipseries.orgresearchgate.net The reaction is also known as the Pfitzinger-Borsche reaction. iipseries.org

The mechanism proceeds through the following key steps:

Base-catalyzed ring-opening of isatin to form a keto-acid. wikipedia.org

Condensation of the aniline (B41778) intermediate with the carbonyl compound to form an imine (Schiff base) and its corresponding enamine tautomer. wikipedia.org

An intramolecular Claisen-like condensation between the enamine and the benzylic carbonyl group. iipseries.org

Subsequent cyclization and dehydration to yield the final quinoline-4-carboxylic acid. iipseries.orgwikipedia.org

The Pfitzinger reaction has been utilized in the synthesis of various quinoline derivatives, including those with fused carbazole (B46965) and azacarbazole frameworks. jocpr.com For instance, the reaction of isatin with appropriate ketones under strongly alkaline conditions has been shown to be an efficient one-pot synthesis for quinoline-4-carboxylic acid derivatives. jocpr.com While effective, traditional Pfitzinger conditions often require harsh basic environments, which can be detrimental to sensitive functional groups. researchgate.net

| Reactant 1 | Reactant 2 | Base | Product | Reference |

| Isatin | Carbonyl compound (ketone or aldehyde) | Strong base (e.g., KOH) | 2,3-disubstituted quinoline-4-carboxylic acids | iipseries.org |

| Isatin | 4-Bromoacetophenone | Base | 2-(4-bromophenyl)quinoline-4-carboxylic acids | researchgate.net |

| Isatin | Enaminones | Potassium hydroxide | Quinoline-4-carboxylic acids | imist.ma |

| 5-Methylisatin | Phenoxy acetone | Potassium hydroxide | 2,6-dimethyl-3-phenoxy-quinoline-4-carboxylic acid | iipseries.org |

Doebner Reaction and Optimized Catalytic Systems

The Doebner reaction provides a three-component approach to the synthesis of quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid. imist.ma This method is a valuable alternative to the Pfitzinger reaction, particularly for accessing different substitution patterns. However, conventional Doebner reactions can be slow and produce low yields, especially with electron-donating substituents on the aniline. tandfonline.com

To address these limitations, optimized catalytic systems have been developed. For example, a modified, eco-friendly Doebner hydrogen transfer reaction has been reported using p-toluenesulfonic acid (p-TSA) as a catalyst in a green solvent system of water and ethylene (B1197577) glycol. tandfonline.com This approach offers improved conversion rates, a broader substrate scope, and shorter reaction times. tandfonline.com Another advancement involves a Doebner hydrogen-transfer reaction catalyzed by BF₃·THF, which is effective for anilines bearing electron-withdrawing groups and is suitable for large-scale synthesis. acs.org Silver(I)-exchanged Montmorillonite K10 has also been explored as a solid acid catalyst for the Doebner-von Miller reaction, a related synthesis of quinolines, offering moderate to excellent yields under solvent-free conditions. ukzn.ac.za

| Aniline | Aldehyde | Catalyst | Solvent | Key Advantage | Reference |

| Various anilines | Aryl aldehydes | p-TSA | Water/Ethylene Glycol | Eco-friendly, shorter reaction time | tandfonline.com |

| Electron-withdrawing anilines | Benzaldehydes | BF₃·THF | - | Suitable for large-scale synthesis | acs.org |

| Various anilines | α,β-Unsaturated aldehydes | Ag(I)-exchanged Montmorillonite K10 | Solvent-free | Reusable catalyst, environmentally benign | ukzn.ac.za |

Povarov Reaction for Substituted Quinoline Formation

The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene to produce tetrahydroquinolines, which can then be oxidized to form quinolines. wikipedia.orgresearchgate.net This multicomponent reaction is highly versatile for creating substituted quinolines. wikipedia.orgresearchgate.net The imine is typically formed in situ from an aniline and an aldehyde. wikipedia.org

The reaction is often catalyzed by a Lewis acid, such as boron trifluoride, to activate the imine for electrophilic attack by the alkene. wikipedia.org Recent developments have focused on expanding the scope and efficiency of the Povarov reaction. For instance, an iodine-catalyzed Povarov-type reaction has been developed using methyl ketones, arylamines, and α-ketoesters, where the in situ generated HI acts as a promoter. organic-chemistry.orgacs.org This method demonstrates high efficiency and broad functional group compatibility. organic-chemistry.org Another variation involves the oxidation of the initial tetrahydroquinoline adducts, often using manganese dioxide, to yield the corresponding aromatic quinolines. beilstein-journals.org

| Aniline | Aldehyde | Alkene/Other Component | Catalyst/Promoter | Product | Reference |

| Aniline | Benzaldehyde (B42025) | Enol ether/Enamine | Lewis Acid (e.g., BF₃) | Tetrahydroquinoline/Quinoline | wikipedia.org |

| Arylamines | - | Methyl ketones, α-ketoesters | I₂ (generates HI) | Substituted quinolines | organic-chemistry.orgacs.org |

| Anilines | Aldehydes | Activated alkenes | - | Tetrahydroquinolines (oxidized to quinolines) | beilstein-journals.org |

Multi-Component Cyclocondensation Strategies and Domino Processes

Multi-component reactions (MCRs) and domino processes are highly efficient strategies for the synthesis of complex molecules like quinolines from simple starting materials in a single pot. nih.govresearchgate.net These approaches offer advantages in terms of atom economy, reduced waste, and operational simplicity. nih.gov

Several novel MCRs have been developed for quinoline synthesis. One such strategy involves the reaction of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil (B104193) catalyzed by trityl chloride to form pyrimido[4,5-b]quinolines. nih.gov Domino reactions, where a series of intramolecular reactions are triggered by a single event, have also been employed. For example, highly functionalized naphthalenes and quinolines have been synthesized through a domino SN2′–SNAr process involving Morita–Baylis–Hillman acetates and active methylene (B1212753) compounds. mdpi.com Another innovative domino process involves the transformation of 4-alkyl-1,2,3,4-tetrahydroquinolines into C3-functionalized quinolines via a C4–C3 functional group rearrangement. acs.org

| Starting Materials | Catalyst/Conditions | Product Type | Key Feature | Reference |

| Aldehyde, dimedone, 6-amino-1,3-dimethyluracil | Trityl chloride | Pyrimido[4,5-b]quinolines | Multi-component cyclization | nih.gov |

| Morita–Baylis–Hillman acetates, active methylene compounds | K₂CO₃ in DMF | Functionalized quinolines | Domino SN2′–SNAr process | mdpi.com |

| 4-Alkyl-1,2,3,4-tetrahydroquinolines | Refluxing o-dichlorobenzene | C3-functionalized quinolines | Domino C4–C3 rearrangement | acs.org |

| Arylmethyl azides, ethyl 3-ethoxyacrylate | Acid-promoted | 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters | Domino rearrangement and cyclization | nih.gov |

Functional Group Interconversions and Strategic Derivatization

Once the core this compound scaffold is synthesized, the carboxylic acid group provides a versatile handle for further derivatization through various functional group interconversions.

Amidation and Esterification Reactions

The carboxylic acid moiety of this compound is readily converted into amides and esters, allowing for the introduction of a wide range of substituents. These reactions are crucial for tuning the physicochemical and biological properties of the parent compound.

Amidation reactions are typically carried out by first activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with an appropriate amine. Alternatively, coupling agents can be used to facilitate the direct formation of the amide bond. For instance, new quinoline-4-carboxylic acid derivatives have been coupled with 2-pyrrolidin-1-ylethanamine using 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) as a coupling agent. imist.ma Microwave-assisted synthesis has also been employed for the amidation of this compound with amino acid esters. nih.gov

Esterification can be achieved through several methods. A one-step synthesis of quinoline-4-carboxylates has been reported by reacting isatin with 1,3-dicarbonyl compounds in the presence of various alcohols and trimethylchlorosilane (TMSCl) as a catalyst. imist.ma The esterification of the carboxylic acid function of quinoline frameworks is a common step in the synthesis of more complex derivatives, such as hydrazides. researchgate.net For example, cyanomethyl 4-(quinolin-2-yl)benzoate can be synthesized by first converting the corresponding benzoic acid to its acyl chloride with thionyl chloride, followed by reaction with cyanomethyl alcohol. vulcanchem.com

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

| This compound | Amino acid esters | Amidation (Microwave-assisted) | (S)-Ethyl 2-[4-(quinolin-3-yl)benzamido]propanoate | nih.gov |

| Quinoline-4-carboxylic acid | 2-Pyrrolidin-1-ylethanamine, CDMT | Amidation | Amide derivatives | imist.ma |

| Isatin, 1,3-dicarbonyl compounds, alcohols | Trimethylchlorosilane (TMSCl) | Esterification | Quinoline-4-carboxylates | imist.ma |

| 4-(Quinolin-2-yl)benzoic acid | Thionyl chloride, Cyanomethyl alcohol | Esterification | Cyanomethyl 4-(quinolin-2-yl)benzoate | vulcanchem.com |

Annulation Reactions for Additional Heterocyclic Moieties

The construction of the core quinoline structure, a critical step in the synthesis of this compound, is often achieved through annulation reactions. The Friedländer annulation is a classic and versatile method for synthesizing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. acs.orgscribd.com In the context of this compound, this could involve the condensation of a 2-aminobenzophenone (B122507) derivative with a suitable carbonyl compound. researchgate.net

Furthermore, the inherent reactivity of the this compound scaffold allows for its use as a building block in further annulation reactions to construct more complex fused heterocyclic systems. For instance, the quinoline ring system can be a precursor in palladium-catalyzed annulation reactions with propargyl alcohols to yield 2,4-disubstituted quinolines. organic-chemistry.org Additionally, Rh(III)-catalyzed cascade C-H activation and annulation reactions of quinolin-4-ols with alkynes have been shown to produce tetracyclic furan-2-one-fused quinolino[4,4a,5-bc]-2H-pyrans. ipb.pt Such strategies could be adapted to derivatives of this compound to create novel polycyclic architectures.

One-pot, metal-free annulation reactions have also been developed for the synthesis of highly substituted indolo[2,3-b]quinolines from substituted indoles and 1-(2-tosylaminophenyl)-ketones, showcasing the potential for complex heterocyclic synthesis starting from quinoline precursors. nih.gov

Regioselective Functionalization of Quinoline and Benzoic Acid Rings

The selective functionalization of the distinct aromatic rings in this compound is crucial for fine-tuning its chemical properties. The quinoline ring, being an electron-deficient heterocycle, and the benzoic acid ring offer different reactivities that can be exploited for regioselective modifications.

C-H activation has emerged as a powerful tool for the direct functionalization of quinoline systems with high regioselectivity. mdpi.com For instance, the C2 position of the quinoline nucleus can be selectively arylated, alkenylated, or carbamoylated using various transition metal catalysts such as palladium, nickel, and copper, often employing the corresponding quinoline N-oxide to direct the reaction. mdpi.com A gold-catalyzed C3-H functionalization of quinoline N-oxides has also been reported, which is particularly relevant to the substitution pattern of the target molecule. researchgate.net The C8 position of quinoline N-oxides can undergo Rh(III)-catalyzed allylation. researchgate.net These methods provide a direct route to introduce substituents onto the quinoline core of this compound derivatives.

The benzoic acid moiety can also be a handle for functionalization. For example, the carboxylic acid group can direct ortho-C-H halogenation reactions. ipb.pt This allows for the selective introduction of halogen atoms onto the benzoic acid ring, which can then serve as points for further cross-coupling reactions to introduce a wide array of functional groups.

Green Chemistry and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound and its derivatives. This involves the use of environmentally benign solvents, energy-efficient reaction conditions, and recyclable catalysts.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of volatile organic solvents. benthamdirect.comresearchgate.net The synthesis of quinoline derivatives has been successfully achieved under solvent-free conditions. For example, a one-pot, solvent-free, microwave-assisted multicomponent reaction for the synthesis of quinoline derivatives has been developed using substituted anilines, acetone, and benzaldehyde on an alumina (B75360) surface impregnated with hydrochloric acid. rsc.org Another example is the Friedländer quinoline synthesis using poly(phosphoric acid) as an assisting agent under solvent-free conditions. acs.org These methodologies highlight the potential for producing this compound and its precursors in a more environmentally friendly manner. The synthesis of dihydroquinazolinone derivatives has also been reported under solvent-free conditions using SnCl2·2H2O as a catalyst. researchgate.net

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating reaction rates, improving yields, and enhancing product purity. conicet.gov.ar This technology has been widely applied to the synthesis of quinoline-containing compounds. For instance, the synthesis of ethyl-quinolon-4-one-3-carboxylates, which are precursors to quinolone-3-carboxylic acids, has been efficiently achieved using microwave irradiation in a one-pot procedure. conicet.gov.ar The subsequent hydrolysis of these esters to the corresponding carboxylic acids is also accelerated by microwave heating. conicet.gov.ar

Microwave-assisted synthesis has also been employed for the preparation of various quinoline derivatives, including chalcones, scholarsresearchlibrary.com quinazolinones, nih.gov and thiosemicarbazones. mdpi.com These methods often lead to significantly reduced reaction times, from hours to minutes, and improved yields compared to conventional heating methods. scholarsresearchlibrary.commdpi.com

Application of Heterogeneous and Recyclable Catalysts (e.g., Lewis Acid-Surfactant Combined Catalysts)

The use of heterogeneous and recyclable catalysts is a cornerstone of green chemistry, as it simplifies product purification and reduces waste. For the synthesis of quinolines, several such catalytic systems have been explored.

Lewis Acid-Surfactant Combined (LASC) catalysts , such as scandium tris(dodecyl sulfate) [Sc(O3SOC12H25)3] and zirconium tetrakis(dodecyl sulfate) [Zr(DS)4], have proven to be effective for Friedländer annulation in aqueous media. scribd.comrsc.orgresearchgate.net These catalysts are easily prepared, water-stable, and can be recovered and reused, making them an attractive option for the synthesis of polysubstituted quinolines. rsc.orgresearchgate.net

Other heterogeneous catalysts that have been successfully employed in quinoline synthesis include:

Montmorillonite K-10 clay : A solid acid catalyst used in the microwave-assisted multicomponent synthesis of quinoline derivatives. rsc.orgnih.gov

Sulfamic acid : A recyclable heterogeneous catalyst for the Friedländer condensation. rsc.org

Poly(phosphoric acid) (PPA) : Used as a catalyst in solvent-free Friedländer synthesis. acs.org

These examples demonstrate the broad scope of heterogeneous catalysis in providing sustainable pathways to quinoline-based structures like this compound.

Impact of Substituent Patterns on the Quinoline Ring System

The quinoline ring is a versatile bicyclic heterocycle, and its biological activity can be significantly modulated by the type and position of various substituents. rsc.orgmdpi.com The fusion of a benzene (B151609) ring and a pyridine (B92270) ring creates distinct electronic and steric environments that can be fine-tuned. rsc.org

The nature of substituents plays a critical role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the quinoline system, affecting its ability to participate in crucial interactions like hydrogen bonding and π-π stacking. For instance, in some antimalarial quinoline-imidazole hybrids, an electron-donating methoxy (B1213986) group (-OCH3) at the C-2 position enhanced activity, whereas an electron-withdrawing chlorine atom (Cl) at the same position led to a loss of activity. rsc.org Conversely, for other biological targets, the presence of an EWG like a trifluoromethyl group (-CF3) or a halogen at the C-7 position has been shown to be essential for activity against both drug-susceptible and drug-resistant pathogens. nih.govasm.org

The position of these substituents is equally important. SAR studies on various quinoline-based agents have highlighted key positions that influence potency and selectivity.

Position C-2: Substituents at this position can significantly impact activity. In some anticancer agents, 2-α-furyl and 2-(pyridin-2-yl) groups were found to be particularly effective. orientjchem.org

Position C-6: The introduction of a fluorine atom at C-6 often enhances antibacterial activity. orientjchem.org For certain antimalarial compounds, a strong electron-donating group like a methoxy group at this position increased potency. nih.gov

Position C-7: This position is frequently implicated in direct interactions with biological targets like enzymes. mdpi.com Halogen atoms (Cl, Br, I) at C-7 are often crucial for activity against resistant malaria strains. asm.org Similarly, methoxy or hydroxyl groups at this position can improve antitumor activity. orientjchem.org

Position C-8: A methoxy group at the C-8 position has been associated with improved antitumor properties in some quinolin-4-one series. mdpi.com

The following table summarizes the observed effects of various substituents on the quinoline ring across different studies.

| Position | Substituent Type | Example Group(s) | Observed Effect on Biological Activity | Reference(s) |

| C-2 | Electron-Donating | -OCH₃ | Increased antimalarial activity in some hybrids. | rsc.org |

| C-2 | Aromatic Heterocycle | 2-α-Furyl, 2-Pyridinyl | Potential for selective anticancer activity. | orientjchem.org |

| C-6 | Electron-Withdrawing (Halogen) | -F | Enhanced antibacterial activity. | orientjchem.org |

| C-6 | Electron-Donating | -OCH₃ | Increased antimalarial potency in certain analogs. | nih.gov |

| C-7 | Electron-Withdrawing (Halogen) | -Cl, -Br, -I | Crucial for activity against resistant malaria. | asm.org |

| C-7 | Electron-Withdrawing | -CF₃ | Important for activity against resistant pathogens. | nih.gov |

| C-7 | Electron-Donating | -OH, -OCH₃ | Improved antitumor activity in some series. | orientjchem.org |

| C-8 | Electron-Donating | -OCH₃ | Beneficial for antitumor properties in specific scaffolds. | mdpi.com |

Influence of Benzoic Acid Position and Functionalization on Molecular Interactions

The benzoic acid portion of the this compound scaffold is a critical determinant of the molecule's interaction with biological targets, primarily through its ability to act as a hydrogen bond donor and acceptor. The positioning and functionalization of the carboxylic acid group can dramatically alter binding affinity and biological response. researchgate.net

Positional isomerism of the carboxylic acid on the phenyl ring (ortho, meta, or para) significantly impacts activity. Studies on structurally related anilinoquinazoline (B1252766) inhibitors of human carbonic anhydrase (hCA) isoforms demonstrated a clear preference for the para-substituted isomer. The activity decreased in the order of para > meta > ortho. nih.gov This suggests that the specific location of the carboxyl group is crucial for optimal interaction within the enzyme's active site, likely by positioning it to form key hydrogen bonds or salt bridges with amino acid residues. nih.gov

The table below illustrates the impact of the benzoic acid moiety's position on the inhibitory activity of related quinazoline-based inhibitors.

| Isomer Position | General Activity Trend | Rationale | Reference |

| para | Highest Activity | Optimal positioning for crucial interactions (e.g., hydrogen bonds, salt bridges) within the target's active site. | nih.gov |

| meta | Intermediate Activity | Sub-optimal geometry for binding compared to the para isomer. | nih.gov |

| ortho | Lowest Activity | Potential for steric hindrance or unfavorable intramolecular interactions that disrupt binding. | nih.gov |

Rational Design Approaches for Modulating Specific Biological Activities

Rational drug design leverages the insights gained from SAR, structural biology, and computational chemistry to create new molecules with improved therapeutic profiles. mdpi.comresearchgate.net This approach moves beyond random screening to a more directed and efficient process of lead optimization. nih.govnih.gov

A cornerstone of rational design is the use of computational tools like Quantitative Structure-Activity Relationship (QSAR) and molecular docking. nih.govnih.gov

QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular descriptors (e.g., electronic, steric, hydrophobic properties) that influence activity, QSAR can predict the potency of novel, unsynthesized analogs. nih.gov

Molecular docking simulates the interaction between a ligand (the drug candidate) and its biological target (e.g., an enzyme or receptor). nih.govnih.gov This technique helps visualize the binding mode, identify key interactions like hydrogen bonds and hydrophobic contacts, and predict the binding affinity. nih.gov Docking studies can reveal, for example, that a specific substituent on the quinoline ring fits into a hydrophobic pocket or that the benzoic acid's carboxylate forms a salt bridge with a lysine (B10760008) residue. nih.gov

These computational approaches, combined with experimental SAR data, guide the design of new analogs. For instance, if docking and SAR both indicate that a small, electron-withdrawing group at C-7 of the quinoline ring enhances activity, chemists can synthesize a series of analogs with different halogens or a nitrile group at that position to find the optimal substituent. nih.govorientjchem.org Similarly, if the carboxylic acid is found to be rapidly metabolized, bioisosteric replacement—substituting it with a more stable group like a tetrazole that retains similar acidic and steric properties—can be employed. drughunter.comdrugdesign.orgnih.gov

The table below outlines some rational design strategies applied to quinoline-based compounds and their intended outcomes.

| Design Strategy | Principle | Intended Outcome | Reference(s) |

| QSAR Modeling | Correlate molecular descriptors with biological activity. | Predict the potency of new analogs before synthesis, prioritizing promising candidates. | nih.govnih.gov |

| Molecular Docking | Simulate ligand-receptor binding. | Identify key binding interactions, predict binding affinity, and guide structural modifications. | nih.govnih.gov |

| Bioisosteric Replacement | Substitute a functional group (e.g., carboxylic acid) with another group (e.g., tetrazole) that has similar physicochemical properties. | Improve metabolic stability, membrane permeability, or fine-tune binding interactions while retaining activity. | drughunter.comdrugdesign.orgnih.gov |

| Scaffold Hopping/Hybridization | Replace the quinoline core with another heterocycle or combine it with other pharmacophores. | Discover novel chemical series with different properties or create multi-target agents. | nih.govsemanticscholar.org |

| Substituent Optimization | Systematically vary substituents at key positions identified by SAR. | Enhance potency, selectivity, and pharmacokinetic properties (ADME). | mdpi.comorientjchem.org |

By integrating these strategies, medicinal chemists can systematically refine the this compound scaffold to develop next-generation therapeutics with precisely modulated biological activities. mdpi.com

Computational and Theoretical Investigations of 4 Quinolin 3 Yl Benzoic Acid and Its Derivatives

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 4-(quinolin-3-yl)benzoic acid. These methods allow for the detailed analysis of electronic structure and the prediction of various molecular properties.

The electronic structure of a molecule is fundamental to its chemical reactivity and stability. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides key information about the molecule's ability to donate or accept electrons. For quinoline (B57606) derivatives, the energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining chemical reactivity and kinetic stability. rsc.org

Generally, a smaller HOMO-LUMO gap indicates higher reactivity. In quinoline derivatives, these orbitals are often distributed across the aromatic system. The HOMO is typically associated with the electron-donating parts of the molecule, while the LUMO is localized on the electron-accepting regions. This distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, is crucial for understanding intermolecular interactions. For instance, in related quinoline compounds, DFT calculations have been used to determine these energy levels and predict their chemical behavior. researchgate.net

| Compound Family | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |

| Substituted Quinolines | Varies | Varies | 0.130 - 0.1609 | researchgate.net |

This table presents representative data for the quinoline core and a range for its derivatives to illustrate the typical energy values obtained from DFT calculations.

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, such as UV-Vis, IR, and NMR spectra. DFT methods can calculate the electronic transitions, vibrational frequencies, and chemical shifts with a high degree of accuracy. For quinoline and its derivatives, theoretical calculations have been successfully used to reproduce experimental spectra. cnr.itresearchgate.net

For example, time-dependent DFT (TD-DFT) can predict the electronic absorption spectra, providing insights into the nature of the electronic transitions, such as π–π* transitions, which are common in aromatic systems like quinoline. rsc.orgresearchgate.net Similarly, the calculation of vibrational frequencies helps in the assignment of experimental IR and Raman bands to specific molecular motions. researchgate.net The calculated NMR chemical shifts, using methods like the Gauge-Independent Atomic Orbital (GIAO) method, are also valuable for structural elucidation. researchgate.net

Noncovalent interactions, such as hydrogen bonding and π–π stacking, play a crucial role in the structure and function of molecules, particularly in biological systems. Methods like Hirshfeld surface analysis and the Non-Covalent Interaction (NCI) index are used to visualize and quantify these interactions. nih.govmdpi.com For derivatives of quinoline, Hirshfeld surface analysis has revealed the significant contributions of H···H, H···C/C···H, and other interactions to the crystal packing. nih.gov These analyses provide a detailed picture of the intermolecular forces that govern the supramolecular assembly of these compounds. The NCI index, based on electron density and its derivatives, allows for the visualization of weak interactions in real space, distinguishing between stabilizing and repulsive contacts. mdpi.comresearchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction of small molecules with biological macromolecules, such as proteins. These methods are essential for drug discovery and for understanding the molecular basis of biological activity.

Molecular docking is widely used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. nih.gov For quinoline derivatives, docking studies have been employed to investigate their potential as inhibitors of various enzymes. nih.govsemanticscholar.org For instance, a derivative of 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid was docked into the active site of RNA polymerase, revealing key interactions such as Pi-Pi stacking and salt bridges that contribute to its binding. semanticscholar.orgresearchgate.net The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity. researchgate.net

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |

| 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid | RNA polymerase (3CM8) | <-5.000 | Pi-Pi stacking with TRP706, Salt bridge with LYS643 | semanticscholar.org |

| (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Elastase | Not specified | Not specified | nih.gov |

| Quinolone-3-carboxamide derivatives | PI3Kα | Not specified | H-bond and/or ionic interaction | mdpi.com |

This table provides examples of docking studies performed on derivatives of the core structure, illustrating the type of data generated.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the study of its stability and the nature of the interactions over time. nih.gov MD simulations have been used to examine the stability of complexes formed between quinoline derivatives and their protein targets. semanticscholar.org By analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms, researchers can assess the stability of the binding mode predicted by docking. These simulations can also elucidate the role of key amino acid residues in the binding process and provide insights into the mechanism of action at the molecular level. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.trallsubjectjournal.com The fundamental principle of QSAR is that the variations in the biological activity of a set of molecules can be correlated with changes in their physicochemical properties, which are encoded by molecular descriptors. nih.gov For this compound and its derivatives, QSAR studies are instrumental in understanding the structural requirements for their biological effects and in designing new, more potent analogs. researchgate.net These models accelerate the drug discovery process by allowing for the prediction of the activity of novel compounds without the immediate need for their synthesis and experimental testing. allsubjectjournal.com

The development of a robust QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each compound, selecting the most relevant descriptors, generating a mathematical model using statistical methods, and rigorously validating the model's predictive power. allsubjectjournal.comresearchgate.net

The foundation of any QSAR model lies in the molecular descriptors, which are numerical values that characterize the properties of a molecule. nih.gov The selection of appropriate descriptors is a critical step, as they must effectively capture the structural features responsible for the observed biological activity. For quinoline-based compounds, including derivatives of this compound, a diverse array of descriptors is typically calculated to explore different aspects of the molecular structure. dergipark.org.trresearchgate.net These can be broadly categorized as follows:

Constitutional (1D and 2D) Descriptors: These are the simplest descriptors, derived directly from the molecular formula and connectivity. They include properties like molecular weight, atom counts, bond counts, and topological indices that describe molecular branching and shape. researchgate.net

Physicochemical (2D and 3D) Descriptors: These relate to the bulk properties of the molecule and are crucial for understanding its pharmacokinetic and pharmacodynamic behavior. Important descriptors in this category include molar refractivity (MR), density, and lipophilicity (logP), which describes the compound's partitioning between an octanol (B41247) and water phase. dergipark.org.trnih.gov

Quantum Chemical (3D) Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide detailed information about the electronic properties of the molecule. dergipark.org.trresearchgate.net Key quantum chemical descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, electron affinity, ionization potential, and electronegativity. dergipark.org.trnih.gov These descriptors are vital for understanding how a molecule interacts with its biological target at an electronic level.

Steric and Geometrical (3D) Descriptors: These descriptors, such as van der Waals volume and molecular surface area, describe the three-dimensional shape and size of the molecule, which are critical for receptor binding. nih.gov

The calculation of these descriptors is performed using specialized computational chemistry software. nih.gov For instance, 2D and 3D descriptors can be generated using programs like the Molecular Operating Environment (MOE), while quantum chemical parameters are often calculated with software packages like Gaussian. nih.govnih.gov

Table 1: Common Molecular Descriptors in QSAR Studies of Quinoline Derivatives

| Descriptor Category | Examples | Description |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count, Total Connectivity (Tcon) | Describes the basic composition and connectivity of the molecule. researchgate.net |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Relates to hydrophobicity, polarizability, and bulkiness. dergipark.org.trnih.gov |

| Quantum Chemical | EHOMO, ELUMO, Dipole Moment, Electronegativity | Describes the electronic distribution, reactivity, and stability of the molecule. dergipark.org.trnih.gov |

| Geometrical | Van der Waals Volume, Molecular Surface Area | Defines the size and shape of the molecule in three-dimensional space. nih.gov |

Once a set of relevant molecular descriptors has been calculated, the next step is to develop a mathematical equation that quantitatively links these descriptors to the biological activity. This is achieved using various statistical regression and machine learning methods. nih.govresearchgate.net The goal is to create a model that not only fits the training data well but also has high predictive power for new, untested compounds. allsubjectjournal.com

Several statistical techniques are commonly employed in the development of QSAR models for quinoline derivatives:

Multiple Linear Regression (MLR): This is one of the simplest methods, which assumes a linear relationship between the biological activity and the selected descriptors. researchgate.net

Partial Least Squares (PLS): PLS is a robust method that is particularly useful when the number of descriptors is large or when there is multicollinearity among them. It reduces the descriptor variables to a smaller set of orthogonal components and then performs regression on these components. allsubjectjournal.com

Non-linear Methods: Since structure-activity relationships are often non-linear, methods like Multiple Non-Linear Regression (MNLR) and Artificial Neural Networks (ANN) are frequently used. ANNs, inspired by the structure of the human brain, are capable of modeling highly complex relationships. researchgate.net

Machine Learning (ML) Methods: More recently, various machine learning algorithms have been applied to QSAR, including k-Nearest Neighbors (kNN), Decision Trees (DT), and Gradient Boosting (GB). These methods can often provide more accurate and robust predictive models. nih.gov

The quality and predictive ability of a developed QSAR model are assessed using a range of statistical parameters obtained through rigorous internal and external validation procedures. nih.gov

Coefficient of Determination (R²): This value indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value closer to 1.0 suggests a better fit for the training set data. allsubjectjournal.com

Cross-validated Coefficient of Determination (Q²): This parameter is a measure of the model's internal predictive ability, often calculated using the leave-one-out (LOO) method. A Q² value greater than 0.5 is generally considered indicative of a good predictive model. allsubjectjournal.comnih.gov

Root Mean Square Error (RMSE): This measures the deviation between the predicted and actual activity values, with lower values indicating a better model. nih.gov

External Validation (R²pred): The model's ability to predict the activity of an external test set of compounds (not used in model development) is the ultimate test of its utility. A high R²pred value confirms the model's robustness and generalizability. nih.gov

Table 2: Statistical Parameters for a Hypothetical QSAR Model

| Parameter | Value | Interpretation |

|---|---|---|

| R² | 0.855 | Indicates a good fit of the model to the training data. nih.gov |

| Q² (LOO) | 0.570 | Suggests good internal predictive capability. nih.gov |

| R²pred | 0.657 | Shows satisfactory predictive power on an external test set. nih.gov |

| RMSE | 0.31 | Represents a low average error in prediction. nih.gov |

| F-value | 47.96 | Indicates that the model is statistically significant. nih.gov |

Through these computational and theoretical investigations, QSAR models for this compound and its derivatives can provide valuable insights into the key structural features that govern their activity, thereby guiding the rational design of novel and more effective therapeutic agents. nih.govnih.gov

Photophysical and Spectroscopic Characterizations of 4 Quinolin 3 Yl Benzoic Acid Systems

UV-Vis Absorption and Fluorescence Spectroscopy

UV-Vis absorption and fluorescence spectroscopy are primary tools for investigating the electronic transitions and de-excitation pathways in molecules like 4-(quinolin-3-yl)benzoic acid. These techniques provide insights into the ground and excited state properties of the compound.

The electronic absorption spectra of quinoline (B57606) derivatives typically exhibit intense bands corresponding to π–π* transitions. nih.gov For systems analogous to this compound, such as bis-quinolin-3-yl chalcones, absorption spectra show intense, sharp bands in the range of 262 to 277 nm, with a secondary, broader band around 310–330 nm. nih.gov Benzoic acid derivatives themselves have characteristic absorption peaks around 230 nm and 280 nm. researchgate.net The conjugation of the quinoline and benzoic acid rings in the target molecule is expected to result in absorption maxima within these regions, influenced by the specific electronic coupling between the two moieties.

Upon excitation, these molecules relax to the ground state, partly through the emission of light (fluorescence). The emission spectra are typically broad and mirror the absorption bands, but shifted to longer wavelengths (a phenomenon known as the Stokes shift). nih.gov For many quinoline-based fluorophores, the fluorescence emission occurs in the visible region of the spectrum. nih.gov The exact emission maximum is sensitive to the molecular structure and its environment.

Table 1: Representative Absorption and Emission Data for Related Quinoline Derivatives Data is for analogous compounds to illustrate typical spectral ranges.

| Compound Class | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| bis-quinolin-3-yl chalcones | Acetonitrile (B52724) | 262-277, 310-330 | - | >15,000 |

| Quinoline-based Fluoroprobe | - | - | - | - |

Source: nih.govsemanticscholar.orgresearchgate.net

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. For a series of unsymmetrical bis-quinolin-3-yl chalcones, quantum yields in acetonitrile were found to range from 0.1 to 0.7. nih.gov The efficiency is highly dependent on several structural and environmental factors.

Structural Rigidity : Molecules with rigid structures tend to have higher fluorescence quantum yields. libretexts.org Rigidity reduces the loss of energy through non-radiative pathways like vibrational relaxation.

Substituent Effects : The nature of substituent groups on the aromatic rings can dramatically alter the quantum yield. For instance, the presence of strong electron-withdrawing groups, such as a nitro group, can lead to fluorescence quenching and a notably low quantum yield. nih.gov

Protonation : The nitrogen atom in the quinoline ring can be protonated in acidic conditions. This protonation can significantly enhance fluorescence intensity, in some cases by over 50-fold, by altering the energy levels of the excited states and reducing non-radiative decay pathways. semanticscholar.orgtuni.fi

Heavy Atom Effect : The presence of heavy atoms like bromine or iodine can decrease fluorescence efficiency by promoting intersystem crossing to the triplet state. mdpi.com

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. The excited states of quinoline derivatives often possess a more pronounced intramolecular charge transfer (ICT) character and a larger dipole moment than their ground states, making them highly sensitive to the polarity of their environment. nih.govresearchgate.net

In studies of related quinoline derivatives, a positive solvatochromism is often observed, where the emission maximum shifts to a longer wavelength (a bathochromic or red shift) as the solvent polarity increases. nih.govwalisongo.ac.id This red shift indicates a greater stabilization of the more polar excited state in polar solvents. Both non-specific interactions (like dispersion-polarization forces) and specific interactions (like hydrogen bonding) govern the solute-solvent interactions and the resulting spectral shifts. semanticscholar.orgresearchgate.net The sensitivity of the fluorescence to the local environment allows such compounds to be used as probes for solvent polarity. semanticscholar.org

Phosphorescence and Triplet State Dynamics Investigations

Following photoexcitation to a singlet excited state (S₁), a molecule can undergo intersystem crossing (ISC) to a triplet state (T₁). libretexts.org The radiative decay from this triplet state back to the singlet ground state (S₀) is known as phosphorescence. This process is "spin-forbidden," resulting in much longer excited-state lifetimes (microseconds to seconds) compared to fluorescence (nanoseconds). libretexts.org

For certain organic donor-acceptor systems, such as phenoxazine-quinoline conjugates, room-temperature phosphorescence (RTP) can be observed. nih.gov This is often achieved by suppressing non-radiative decay from the triplet state. The efficiency of ISC, and therefore the potential for phosphorescence, is enhanced in molecules containing heavy atoms (e.g., Br, I) or in the presence of paramagnetic species. libretexts.orgnih.gov In a study of phenoxazine-quinoline conjugates, halogen substitution led to a decrease in the phosphorescence lifetime while enabling aggregate-induced phosphorescence. nih.gov The phosphorescence quantum yields (Φ_P) for these related systems were found to be as high as ~28% in aggregate form. nih.gov

Coordination Chemistry and Metal Complexation of 4 Quinolin 3 Yl Benzoic Acid Derivatives

Synthesis of Metal Complexes with Transition and Lanthanide Ions

The synthesis of metal complexes with 4-(quinolin-3-yl)benzoic acid would likely be approached through several standard synthetic methodologies. For transition metal complexes, reactions would typically involve the combination of a soluble salt of the desired metal ion (e.g., chlorides, nitrates, or acetates of copper, zinc, cobalt, nickel, etc.) with the deprotonated form of the ligand in a suitable solvent. The reaction conditions, such as temperature, pH, and the molar ratio of metal to ligand, would be critical in determining the final product's stoichiometry and structure. Hydrothermal or solvothermal methods could also be employed to promote the crystallization of coordination polymers.

For the synthesis of lanthanide complexes, similar strategies would be applicable. Lanthanide salts (typically nitrates or chlorides) would be reacted with the ligand, often in the presence of a base to facilitate deprotonation of the carboxylic acid. The choice of solvent would be crucial, with polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or alcohols being likely candidates to ensure the solubility of the reactants and facilitate the crystallization of the resulting complexes. The coordination sphere of the lanthanide ions could also be completed by solvent molecules or other ancillary ligands.

Elucidation of Coordination Modes and Geometries around Metal Centers

The this compound ligand offers several potential coordination modes. The carboxylate group can coordinate to a metal center in a monodentate, bidentate chelating, or bridging fashion. The nitrogen atom of the quinoline (B57606) ring can also act as a coordination site. The interplay between these coordination sites could lead to a variety of coordination geometries around the metal centers.

For transition metals, common geometries such as tetrahedral, square planar, or octahedral could be anticipated, depending on the metal ion and the stoichiometry of the complex. The ligand could act as a monodentate ligand through either the nitrogen or a carboxylate oxygen, a bidentate chelating ligand involving both the nitrogen and the carboxylate group (forming a six-membered chelate ring), or as a bridging ligand connecting multiple metal centers.

In the case of lanthanide ions, which are characterized by higher coordination numbers (typically 7 to 9), the ligand would likely adopt a multidentate coordination mode. It is plausible that both the carboxylate group (in a bidentate fashion) and the quinoline nitrogen could coordinate to the same lanthanide ion. Furthermore, the flexible nature of the bond between the quinoline and phenyl rings could allow for the formation of intricate three-dimensional structures.

Formation of Supramolecular Architectures and Coordination Polymers

The bifunctional nature of this compound makes it an excellent candidate for the construction of supramolecular architectures and coordination polymers. The ability of the carboxylate group to act as a bridging unit between metal centers, combined with the potential for the quinoline nitrogen to coordinate, could lead to the formation of one-dimensional chains, two-dimensional layers, or three-dimensional frameworks.

Spectroscopic and Structural Characterization of Metal Complexes

A comprehensive characterization of the metal complexes of this compound would involve a combination of spectroscopic and structural techniques.

Infrared (IR) Spectroscopy: IR spectroscopy would be instrumental in confirming the coordination of the ligand to the metal ion. A shift in the stretching frequency of the carboxylate group upon coordination would be a key indicator. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of characteristic asymmetric and symmetric stretching bands of the coordinated carboxylate would provide strong evidence of complex formation.

UV-Vis Spectroscopy: The electronic absorption spectra of the complexes would provide information about the electronic transitions within the ligand and any metal-to-ligand or ligand-to-metal charge transfer bands. These spectra would be compared to that of the free ligand to identify changes upon coordination.

Magnetic Susceptibility: For complexes containing paramagnetic metal ions (e.g., Co(II), Ni(II), Cu(II), and most lanthanides), magnetic susceptibility measurements would be crucial for determining the magnetic moment of the metal center, which can provide insights into its oxidation state and coordination environment.

Luminescence Properties of Metal Complexes and their Theoretical Underpinnings

Lanthanide complexes are well-known for their characteristic sharp emission bands and long luminescence lifetimes, which arise from f-f electronic transitions. For lanthanide complexes of this compound, the quinoline-benzoic acid moiety would be expected to act as an "antenna." This means the organic ligand would absorb UV light and then efficiently transfer the absorbed energy to the central lanthanide ion, which would then emit at its characteristic wavelength. The efficiency of this energy transfer process, and thus the luminescence intensity of the complex, would depend on the relative energy levels of the ligand's triplet state and the emissive level of the lanthanide ion.

Theoretical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), would be invaluable for understanding the electronic structure and photophysical properties of these complexes. These calculations could be used to predict the geometry of the complexes, the nature of the metal-ligand bonding, and the energies of the excited states involved in the luminescence process, thereby providing a theoretical basis for the observed photophysical properties.

Applications in Advanced Materials Science

Development of Organic Optoelectronic Devices

While various quinoline (B57606) derivatives are utilized as emitter or electron-transporting materials in OLEDs, a comprehensive search of the scientific literature did not yield specific studies on the integration and performance of 4-(QUINOLIN-3-YL)BENZOIC ACID in OLED device architectures. The general class of quinoline derivatives has been shown to be promising for emission layers in these devices. Similarly, benzoic acid has been used to treat conductive polymers in flexible OLEDs to enhance their performance.

Quinoline derivatives are recognized as promising materials for applications in polymer photovoltaic solar cells and dye-sensitized solar cells (DSSCs). They can be incorporated into both polymer cells and DSSCs. However, there is no specific data available from the conducted searches regarding the use or efficiency of this compound in organic solar cells.

Design of Fluorescent Probes and Chemical Sensors

The quinoline moiety is a well-known fluorophore and is a core component in many fluorescent sensors due to its sensitivity to the chemical environment. These sensors are designed to detect various analytes, including ions and biological molecules. Despite the fluorescent nature of the quinoline group, specific research on the application of this compound as a fluorescent probe or in chemical sensors has not been found in the available literature. Studies on related quinoline-based structures have demonstrated their potential for high selectivity and low detection limits for certain analytes.

Incorporation into Polymeric and Nanostructured Materials

The carboxylic acid group of this compound provides a reactive site for its incorporation into larger structures like polymers or for attachment to nanostructured materials. This could potentially impart the photophysical or electronic properties of the quinoline moiety to the bulk material. Benzoic acid and its derivatives have been studied for their segregation in polymer crystalline cavities. However, a detailed investigation into the synthesis and characterization of polymers or nanostructures specifically functionalized with this compound is not documented in the reviewed sources.

Catalytic Roles and Methodological Advancements

Quinoline-Based Catalysts in Asymmetric and Selective Organic Transformations

Quinoline (B57606) motifs are integral to a wide array of chiral ligands and organocatalysts that have proven indispensable for creating enantiomerically pure compounds, which are of significant interest in the pharmaceutical and fine chemical industries. The rigid structure and the nitrogen atom of the quinoline ring system allow for effective coordination with metal centers, creating well-defined chiral environments that can induce high levels of stereoselectivity in chemical reactions.

These catalysts have been successfully employed in a variety of asymmetric transformations, including but not limited to:

Hydrogenation Reactions: Chiral quinoline-based ligands, when complexed with metals like ruthenium or iridium, are highly effective for the asymmetric hydrogenation of ketones, olefins, and other unsaturated compounds.

Carbon-Carbon Bond Forming Reactions: The stereoselective formation of C-C bonds is a fundamental process in organic synthesis. Quinoline-derived catalysts have been instrumental in reactions such as aldol (B89426) additions, Michael additions, and Suzuki-Miyaura cross-couplings.

Cycloaddition Reactions: These catalysts facilitate the enantioselective synthesis of cyclic compounds through reactions like the Diels-Alder and [3+2] cycloadditions.

The efficacy of these catalytic systems is often attributed to the steric and electronic properties of the quinoline ring, which can be fine-tuned through substitution to optimize catalyst performance for specific substrates and reactions.

Role of 4-(Quinolin-3-yl)benzoic Acid as a Ligand in Homogeneous and Heterogeneous Catalysis

A comprehensive search of the existing literature does not yield specific examples or detailed studies on the application of This compound as a ligand in either homogeneous or heterogeneous catalysis. In theory, the carboxylic acid functional group could serve as an anchoring point for immobilization onto a solid support, paving the way for its use in heterogeneous systems. The quinoline nitrogen, in conjunction with the carboxylate, could also act as a bidentate ligand for a metal center in homogeneous catalysis. However, without experimental data, any discussion of its potential catalytic performance remains speculative.

For a compound to be effectively utilized as a ligand in catalysis, several factors are typically investigated, including its coordination chemistry with various metals, the stability of the resulting complexes, and the influence of its electronic and steric properties on the catalytic cycle. To date, such investigations for This compound have not been reported in peer-reviewed literature.

Mechanistic Studies of Catalytic Activity and Catalyst Regeneration

Consistent with the lack of reported catalytic applications, there are no mechanistic studies available for catalytic processes involving This compound . Mechanistic investigations are crucial for understanding how a catalyst functions, which in turn allows for its optimization and the design of more efficient catalytic systems. These studies typically involve a combination of kinetic experiments, spectroscopic analysis of intermediates, and computational modeling.

Similarly, there is no information regarding the regeneration and reuse of catalysts derived from This compound . For a catalyst to be industrially viable, especially in heterogeneous systems, the ability to be easily separated from the reaction mixture and reused over multiple cycles without significant loss of activity is a critical parameter. Research in this area would be a prerequisite for any practical application of this compound in catalysis.

Mechanistic Aspects of Biological Interactions and Target Modulation for Quinoline Benzoic Acid Compounds

Enzyme System Inhibition Studies

The structural motif of quinoline-benzoic acid serves as a versatile scaffold for designing potent enzyme inhibitors. Research has focused on several key enzyme families implicated in various diseases, including cancer, autoimmune disorders, and diabetes.

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for cell proliferation. The inhibition of DHODH leads to pyrimidine depletion, arresting the cell cycle in the S-phase, a phase that requires a high concentration of nucleotides for continued growth. This mechanism has been exploited to develop therapies for cancer, autoimmune disorders, and parasitic diseases.

Compounds based on the 4-quinoline carboxylic acid structure have been developed as potent DHODH inhibitors, often designed to interact with the brequinar-binding pocket of the enzyme. Structure-guided design has led to the discovery of potent quinoline-based analogues that form new electrostatic and hydrogen-bonding interactions with key residues in the enzyme's active site, such as T63 and Y356. For instance, a cocrystal structure of one such analogue with DHODH revealed a novel water-mediated hydrogen bond interaction with T63. The inhibition of DHODH by these compounds has been shown to sensitize cancer cells to other therapies and to be particularly effective against PTEN-deficient cancer cells. Furthermore, DHODH inhibitors can induce differentiation in acute myelogenous leukemia cells, highlighting their therapeutic potential. The cellular activity of these inhibitors can be reversed by the addition of excess uridine, which bypasses the blocked de novo pathway by utilizing the pyrimidine salvage pathway, confirming that DHODH is the primary target.

| Compound Class | Target Enzyme | Mechanism of Action | Key Interactions |

| Quinoline-based analogues | Dihydroorotate Dehydrogenase (DHODH) | Catalyzes the oxidation of dihydroorotate to orotate, a key step in de novo pyrimidine synthesis. Inhibition leads to pyrimidine depletion and S-phase cell cycle arrest. | Binds to the brequinar (B1684385) pocket. Forms novel H-bond interactions with residues T63 and Y356. |

The 4-anilinoquinoline and 4-anilinoquinazoline (B1210976) scaffolds, which are structurally related to quinoline-benzoic acids, are prominent in the development of kinase inhibitors. While initially designed for specific targets like the epidermal growth factor receptor (EGFR), broad-spectrum screening has revealed that these compounds often have multiple kinase targets.

Derivatives such as 4-anilino-3-cyanobenzo[g]quinolines have shown varied activity against different kinases. Compared to their bicyclic quinoline (B57606) counterparts, these tricyclic compounds are less active against EGFR kinase but more active against Src kinase. The substitution pattern on the quinoline ring significantly influences activity; for instance, alkoxy groups at the 7- and 8-positions enhance Src kinase inhibition.

In the context of non-small cell lung cancer (NSCLC), certain quinazolin-4(3H)-one derivatives, which share a core structure, exhibit potent growth-inhibitory effects by targeting Aurora Kinase A. These compounds have been shown to be effective in both EGFR-TKI-sensitive and resistant cell lines. The mechanism often involves targeting signaling pathways mediated by phosphoinositide 3-kinase (PI3K). Boronic acid-containing pyrazolo[4,3-f]quinoline compounds have also been identified as dual inhibitors of CLK and ROCK kinases, which are involved in cell growth and migration.

| Compound Scaffold | Target Kinase(s) | Observed Activity |

| 4-Anilino-3-cyanobenzo[g]quinolines | EGFR, Src, MAPK | Less active against EGFR, more active against Src compared to bicyclic analogues. |

| Quinazolin-4(3H)-one derivatives | Aurora Kinase A, EGFR, PI3K | Potent growth-inhibitory activity in NSCLC cell lines, including those resistant to EGFR inhibitors. |

| Pyrazolo[4,3-f]quinoline derivatives | CLK, ROCK | Dual inhibition, leading to anticancer properties. |

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. Quinoline hybrids incorporating 1,3,4-oxadiazole (B1194373) and 1,2,3-triazole moieties have been investigated as inhibitors of these enzymes.

Studies have shown that these hybrid compounds can exhibit potent, low micromolar inhibition of α-glucosidase, often more strongly than their effect on α-amylase. The mechanism of inhibition for these quinoline hybrids has been identified as non-competitive, suggesting they bind to an allosteric site on the α-glucosidase enzyme rather than the active site. This allosteric binding is a key feature of their modulatory effect. The structure-activity relationship indicates that the specific heterocyclic core (e.g., 1,3,4-oxadiazole vs. 1,2,3-triazole) and the side chains attached play a crucial role in the inhibitory potency. Benzoic acid derivatives themselves have also been studied as α-amylase inhibitors, with the substitution pattern on the benzene (B151609) ring significantly influencing activity. Hydroxyl groups, in particular, can enhance inhibitory capacity by providing additional hydrogen bonding opportunities with the enzyme.

| Compound Class | Target Enzyme | Inhibition Profile (IC₅₀) | Mechanism |

| Quinoline-1,3,4-oxadiazole hybrids | α-Glucosidase | Potent (e.g., 15.85 µM for compound 4i) | Non-competitive (Allosteric) |

| Quinoline-1,2,3-triazole hybrids | α-Glucosidase | Active (e.g., 22.47 µM for compound 12k) | Non-competitive (Allosteric) |

| Benzoic Acid Derivatives | α-Amylase | Varies by substitution (e.g., 17.30 mM for 2,3,4-trihydroxybenzoic acid) | Hydrogen bonding and hydrophobic interactions |

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary strategy for the symptomatic treatment of Alzheimer's disease. Hybrid scaffolds incorporating a quinoline core have been designed as potent and selective inhibitors of these enzymes.

A series of piperidinyl-quinoline acylhydrazone derivatives were synthesized and evaluated for their cholinesterase inhibitory potential. Some compounds within this series emerged as potent and selective inhibitors of either AChE or BuChE, with some even displaying dual inhibitory activity. For example, one compound showed an IC₅₀ value of 5.3 µM for AChE, which was more potent than the standard drug neostigmine. Another compound was a highly potent and selective BuChE inhibitor with an IC₅₀ of 1.31 µM. Molecular docking studies have supported these findings, illustrating how these hybrid molecules fit within the active sites of the cholinesterase enzymes.

Modulation of Cellular Signaling Pathways and Biological Processes

Beyond direct enzyme inhibition, quinoline-benzoic acid compounds and their relatives can modulate complex cellular signaling pathways. The inhibition of DHODH, for example, not only affects nucleotide synthesis but also leads to the upregulation of antigen presentation pathway genes and an increase in cell surface MHC class I expression, which can enhance the efficacy of immune checkpoint blockade in cancer therapy. DHODH inhibition has also been found to increase the synthesis of the tumor suppressor p53.

The 4-quinolone-3-carboxylic acid motif has been used to develop ligands for G-protein coupled receptors (GPCRs), such as the cannabinoid-2 (CB2) receptor, which is involved in various intracellular signal transduction pathways. Similarly, some benzoic acid derivatives have been shown to exert estrogen-like effects by activating estrogen receptor α-dependent signaling pathways. This activation leads to an increase in the phosphorylation of key signaling proteins like extracellular signal-regulated kinase (ERK), phosphoinositide 3-kinase (PI3K), and serine/threonine kinase (AKT).

Antimicrobial Mechanisms (e.g., Bacterial, Fungal, Viral Replication Inhibition)

Quinoline and quinazolinone derivatives have a long history as antimicrobial agents. Novel 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide (B126) derivatives have been synthesized and shown to be potent antibacterial agents, particularly against multidrug-resistant Staphylococcus aureus. These compounds exhibit concentration-dependent bactericidal activity and can act synergistically with other FDA-approved drugs. While the precise mechanism for many newer derivatives is still under investigation, the general antimicrobial activity of quinolones often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

Phenolic acids, including benzoic acid derivatives, also possess antimicrobial properties against a range of gram-positive and gram-negative bacteria. Structure-property relationship studies indicate that antimicrobial efficacy can be influenced by the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring.

In the realm of antiviral research, certain 4-[(quinolin-4-yl)amino]benzamide derivatives have been designed as anti-influenza agents. One lead compound, 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid, showed moderate activity against the H1N1 influenza A virus with an EC₅₀ value of 22.94 µM. Docking studies suggest that these compounds may interfere with the viral RNA polymerase by forming key interactions within the enzyme's structure, thereby disrupting viral replication.

Anti-Inflammatory Mechanisms (e.g., Lipoxygenase Inhibition)

The anti-inflammatory potential of quinoline-based compounds is, in part, attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as lipoxygenases (LOXs). Lipoxygenases are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, leading to the production of leukotrienes, which are potent pro-inflammatory mediators. drughunter.comsemanticscholar.org The inhibition of 5-lipoxygenase (5-LOX) is a particularly attractive strategy for the development of novel anti-inflammatory agents.

A series of novel substituted 2-cyanoquinolines have been synthesized and evaluated for their ability to inhibit the formation of leukotrienes via the 5-lipoxygenase enzyme. nih.gov One such compound, [1S,5R]-2-Cyano-4-(3-furyl)-7-{[3-fluoro-5-(3-(3α-hydroxy-6,8-dioxabicyclo[3.2.1]octanyl))phenoxymethyl]}quinoline, demonstrated significant in vitro and in vivo potency. nih.gov While direct studies on 4-(quinolin-3-yl)benzoic acid are limited, the structure-activity relationships of these related quinoline derivatives provide valuable insights. The quinoline core is understood to interact with the active site of the 5-LOX enzyme. The nature and position of substituents on the quinoline ring play a crucial role in determining the inhibitory potency.

The presence of a carboxylic acid group, as in this compound, can influence the molecule's interaction with the enzyme's active site. Carboxylic acids are known to act as bioisosteres for other functional groups and can participate in hydrogen bonding or ionic interactions with amino acid residues within the active site. nih.govcambridgemedchemconsulting.comhyphadiscovery.com The phenyl ring of the benzoic acid moiety can also engage in hydrophobic or π-stacking interactions, further anchoring the molecule within the active site.

Research on pyrrolo[3,4-c]quinoline derivatives has also shed light on their potential as 5-lipoxygenase inhibitors. Certain tricyclic hydroxamic acids within this class have been shown to weakly inhibit 5-lipoxygenase, with IC50 values greater than 10 microM for the formation of LTB4 in human whole blood. nih.gov This suggests that the broader quinoline framework is a viable scaffold for developing LOX inhibitors.

Table 1: Lipoxygenase Inhibitory Activity of Selected Quinoline Derivatives

| Compound Class | Specific Compound Example | Target | Potency (IC50) | Reference |

| 2-Cyanoquinolines | [1S,5R]-2-Cyano-4-(3-furyl)-7-{[3-fluoro-5-(3-(3α-hydroxy-6,8-dioxabicyclo[3.2.1]octanyl))phenoxymethyl]}quinoline | 5-Lipoxygenase | Potent in vitro and in vivo | nih.gov |

| Pyrrolo[3,4-c]quinolines | Tricyclic hydroxamic acids | 5-Lipoxygenase | > 10 µM | nih.gov |

This table presents data for quinoline derivatives to illustrate the potential of the general scaffold in lipoxygenase inhibition. Data for this compound is not available in the reviewed literature.

Receptor Antagonism and Agonism Studies (e.g., Neurokinin-3 Receptor, NMDA Receptor)

Quinoline-based structures have been extensively investigated for their ability to modulate the activity of various receptors, including the neurokinin-3 (NK3) receptor and the N-methyl-D-aspartate (NMDA) receptor.

Neurokinin-3 (NK3) Receptor:

The NK3 receptor is a G-protein coupled receptor that is a promising target for the treatment of central nervous system disorders. Research has led to the development of potent and selective NK3 receptor antagonists based on the quinoline scaffold. nih.govnih.gov Structure-activity relationship (SAR) studies of C3-alkylsulfoxide substituted quinolines have identified compounds with excellent NK3 functional activity and good selectivity. nih.gov

For instance, a series of 2-phenylquinoline-4-carboxamide (B4668241) derivatives have been identified as potent and selective non-peptide NK3 receptor antagonists. researchgate.net While these are carboxamides and not carboxylic acids, the findings highlight the importance of the substitution pattern on the quinoline ring for receptor affinity. Modifications at the C3 position of the quinoline ring have been shown to significantly impact the antagonist activity. This suggests that a compound like this compound, with a substituent at the C3 position, has the potential to interact with the NK3 receptor. The benzoic acid moiety could engage in specific interactions with the receptor's binding pocket, influencing both affinity and selectivity.

Table 2: Neurokinin-3 (NK3) Receptor Antagonist Activity of Selected Quinoline Derivatives

| Compound Class | Specific Compound Example | Target | Potency | Reference |

| C3-Alkylsulfoxide Substituted Quinolines | Not specified | NK3 Receptor | Excellent functional activity | nih.gov |

| 2-Phenylquinoline-4-carboxamides | Not specified | NK3 Receptor | Potent and selective antagonists | researchgate.net |

This table showcases the potential of the quinoline scaffold in NK3 receptor antagonism based on related derivatives. Direct data for this compound is not available in the reviewed literature.

NMDA Receptor:

The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity and memory function. Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders. Quinoline derivatives have emerged as a class of compounds capable of modulating NMDA receptor function.